molecular formula C7H7F3O3S B14519928 Methanesulfonic acid, trifluoro-, 1,3-cyclohexadien-1-yl ester CAS No. 63028-11-5

Methanesulfonic acid, trifluoro-, 1,3-cyclohexadien-1-yl ester

Cat. No.: B14519928
CAS No.: 63028-11-5
M. Wt: 228.19 g/mol
InChI Key: MDKLBQYCPSBPPP-UHFFFAOYSA-N
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Description

Methanesulfonic acid, trifluoro-, 1,3-cyclohexadien-1-yl ester is a chemical compound that belongs to the class of trifluoromethanesulfonates It is known for its unique chemical structure, which includes a trifluoromethanesulfonic acid moiety attached to a 1,3-cyclohexadien-1-yl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid, trifluoro-, 1,3-cyclohexadien-1-yl ester typically involves the reaction of trifluoromethanesulfonic acid with a suitable cyclohexadienyl alcohol or derivative. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester bond. Common reagents used in the synthesis include trifluoromethanesulfonic anhydride and a base such as pyridine to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid, trifluoro-, 1,3-cyclohexadien-1-yl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis yields methanesulfonic acid and cyclohexadienyl alcohol, while oxidation may produce cyclohexadienone derivatives .

Scientific Research Applications

Methanesulfonic acid, trifluoro-, 1,3-cyclohexadien-1-yl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of methanesulfonic acid, trifluoro-, 1,3-cyclohexadien-1-yl ester involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is highly electron-withdrawing, making the ester group more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce trifluoromethanesulfonate groups into target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanesulfonic acid, trifluoro-, 1,3-cyclohexadien-1-yl ester is unique due to the presence of both the trifluoromethanesulfonate group and the cyclohexadienyl ester group. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic and industrial applications .

Properties

CAS No.

63028-11-5

Molecular Formula

C7H7F3O3S

Molecular Weight

228.19 g/mol

IUPAC Name

cyclohexa-1,3-dien-1-yl trifluoromethanesulfonate

InChI

InChI=1S/C7H7F3O3S/c8-7(9,10)14(11,12)13-6-4-2-1-3-5-6/h1-2,4H,3,5H2

InChI Key

MDKLBQYCPSBPPP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC=C1)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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